molecular formula C26H18N2 B13650201 Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-

Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-

Cat. No.: B13650201
M. Wt: 358.4 g/mol
InChI Key: ADOGHJFRUXAZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- is a complex organic compound that belongs to the class of indolobenzazepines. These compounds are characterized by their fused ring structures, which include indole and benzazepine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzazepine ring can be achieved by transforming anthranilic acid derivatives . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Properties

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

22-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(15),2,4,6,9,11,13,16,18,20-decaene

InChI

InChI=1S/C26H18N2/c1-2-10-18(11-3-1)28-24-17-9-6-14-21(24)25-19-12-4-7-15-22(19)27-23-16-8-5-13-20(23)26(25)28/h1-17,27H

InChI Key

ADOGHJFRUXAZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5NC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.